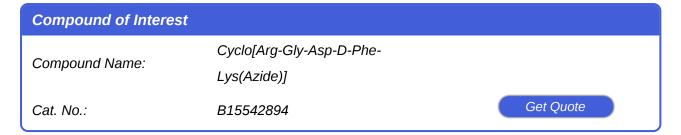


An In-depth Technical Guide to cRGDfK(N3): Chemical Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of cRGDfK(N3), a cyclic pentapeptide of significant interest in the fields of chemical biology and drug delivery. This document details its synthesis, purification, and use in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Furthermore, it explores its biological activity as a high-affinity ligand for αvβ3 integrin and the associated signaling pathways.

Chemical Properties and Structure

cRGDfK(N3) is a synthetic derivative of the well-characterized cyclic RGD peptide, cyclo(Arg-Gly-Asp-D-Phe-Lys). The defining feature of cRGDfK(N3) is the incorporation of an azide moiety (-N3) on the side chain of the lysine (K) residue.[1] This functional group serves as a versatile chemical handle for bioconjugation.

Chemical Structure:

The structure of cRGDfK(N3) is cyclo(Arg-Gly-Asp-D-Phe-Lys(N3)). A 2D representation of the molecule is provided below.

(A 2D chemical structure image would be placed here in a full document. For this text-based format, the SMILES notation is provided in the table below.)







Physicochemical Properties:

A summary of the key physicochemical properties of cRGDfK(N3) is presented in Table 1. It is important to note that while some properties are directly reported for cRGDfK(N3), others are extrapolated from data on the parent cRGDfK molecule and general knowledge of peptide chemistry.

Table 1: Physicochemical Properties of cRGDfK(N3)



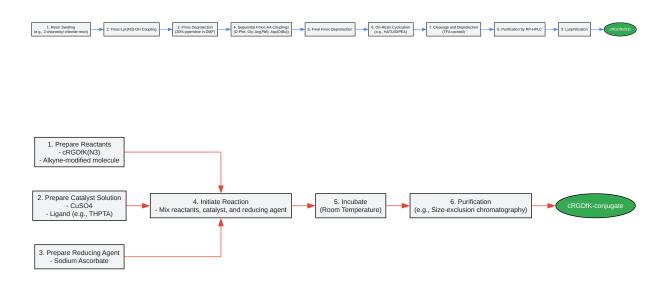
Property	Value	Source/Comment
Molecular Formula	C27H39N11O7	[1]
Molecular Weight	629.67 g/mol	[1]
CAS Number	868845-09-4	[1]
Appearance	White to off-white lyophilized powder	General observation for synthetic peptides
Solubility	Soluble in water and DMSO.[2]	Solubility is generally good for cyclic RGD peptides in aqueous buffers and polar organic solvents.[3]
pKa (Lysine ε-amino group)	~10.5 (for unmodified lysine)	The pKa of the ε-amino group of lysine in peptides is typically around 10.5.[4] The azide modification is not expected to significantly alter this.
Stability	Cyclic RGD peptides are significantly more stable in solution compared to their linear counterparts, particularly at neutral pH.[1][5] They are susceptible to degradation at pH values above 8 due to potential disulfide bond cleavage if present, and aspartic acid degradation.[5] Storage at -20°C is recommended to ensure long-term stability.[1]	
SMILES	C1C(=O)NC(C(=O)NC(C(=O)N C(C(=O)NC(C(=O)N1)CCCN= C(N)N)CCCCN=[N+]= [N-])CC2=CC=CC=C2)CC(=O) O	Adapted from PubChem CID 22134127 for c(RGDfK) to include the azide group.



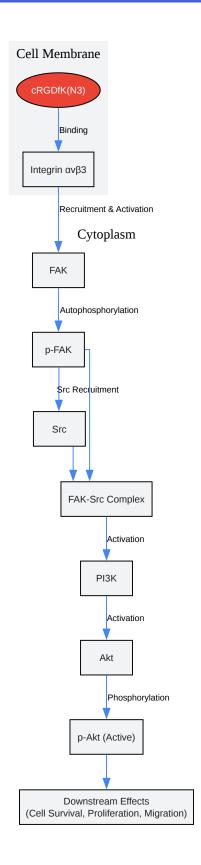
Experimental Protocols Solid-Phase Synthesis of cRGDfK(N3)

The synthesis of cRGDfK(N3) is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, followed by on-resin cyclization and cleavage. Below is a representative protocol synthesized from literature procedures for similar cyclic RGD peptides. [6][7][8]

Experimental Workflow for cRGDfK(N3) Synthesis







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